molecular formula C25H34N8O B12422529 Cdk7/12-IN-1

Cdk7/12-IN-1

カタログ番号: B12422529
分子量: 462.6 g/mol
InChIキー: IHXKZRXUGKSPTO-NQIIRXRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cdk7/12-IN-1 is a selective inhibitor of cyclin-dependent kinase 7 and cyclin-dependent kinase 12. Cyclin-dependent kinases are crucial regulators of cell cycle progression and transcriptional control. Inhibitors targeting these kinases have shown promise in cancer therapy due to their ability to disrupt the proliferation of cancer cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7/12-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure high yield and purity. The process may include continuous flow chemistry, automated synthesis, and stringent quality control measures to meet industrial standards.

化学反応の分析

Types of Reactions

Cdk7/12-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity.

科学的研究の応用

Cdk7/12-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a tool to study the role of cyclin-dependent kinases in various chemical processes.

    Biology: It helps in understanding the regulation of the cell cycle and transcriptional control in biological systems.

    Medicine: this compound is being investigated for its potential as an anticancer agent, particularly in cancers with dysregulated cyclin-dependent kinase activity.

    Industry: The compound is used in the development of new therapeutic agents and in the study of drug resistance mechanisms.

作用機序

Cdk7/12-IN-1 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 7 and cyclin-dependent kinase 12. These kinases are involved in the phosphorylation of key proteins that regulate the cell cycle and transcription. By inhibiting these kinases, this compound disrupts the progression of the cell cycle and transcriptional processes, leading to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

    ICEC0942 (CT7001): Another selective inhibitor of cyclin-dependent kinase 7, currently in clinical trials.

    SY-1365: A selective cyclin-dependent kinase 7 inhibitor with demonstrated anticancer activity.

    SY-5609: A potent and selective cyclin-dependent kinase 7 inhibitor in clinical development.

    LY3405105: A selective cyclin-dependent kinase 7 inhibitor with promising preclinical results.

Uniqueness

Cdk7/12-IN-1 is unique due to its dual inhibition of both cyclin-dependent kinase 7 and cyclin-dependent kinase 12, providing a broader spectrum of activity compared to inhibitors targeting only cyclin-dependent kinase 7. This dual inhibition may offer enhanced therapeutic potential, particularly in cancers with complex dysregulation of cyclin-dependent kinases.

特性

分子式

C25H34N8O

分子量

462.6 g/mol

IUPAC名

(3R,4R)-4-[[[7-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol

InChI

InChI=1S/C25H34N8O/c1-15(2)19-12-29-33-23(28-13-20-17(4)30-24-9-16(3)6-8-32(20)24)10-22(31-25(19)33)27-11-18-5-7-26-14-21(18)34/h6,8-10,12,15,18,21,26,28,34H,5,7,11,13-14H2,1-4H3,(H,27,31)/t18-,21+/m1/s1

InChIキー

IHXKZRXUGKSPTO-NQIIRXRSSA-N

異性体SMILES

CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NC[C@H]5CCNC[C@@H]5O)C

正規SMILES

CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NCC5CCNCC5O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。